In Vivo Locomotor Activity: Head-to-Head Comparison of RU 24969 vs. CGS 12066B in Murine Model
In a direct comparative study, RU 24969 produced a robust, consistent, and prolonged hyperlocomotor response in C57/B1/6 mice. In contrast, the comparator CGS 12066B, another 5-HT1B/1A agonist, generated effects that were 'much less pronounced, inconsistent and transient' under identical experimental conditions [1]. The study concludes that CGS 12066B behaves as a partial agonist at the 5-HT1B receptor in this functional assay, while RU 24969 acts as a full agonist, explaining the stark difference in behavioral output [1].
| Evidence Dimension | In vivo locomotor activity (hyperlocomotion) |
|---|---|
| Target Compound Data | RU 24969 (1-30 mg/kg i.p.): Intense and prolonged hyperlocomotion [1] |
| Comparator Or Baseline | CGS 12066B (1-15 mg/kg i.p. or 0.2-40 µg i.c.v.): Much less pronounced, inconsistent, and transient effects [1] |
| Quantified Difference | RU 24969-induced hyperlocomotion is significantly more robust and sustained; CGS 12066B exhibits only partial agonist activity in this assay [1]. |
| Conditions | C57/B1/6 mouse model, intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration |
Why This Matters
This direct behavioral evidence demonstrates that RU 24969 is a superior tool for reliably activating postsynaptic 5-HT1B receptors in vivo, whereas CGS 12066B may yield weaker or null results, leading to failed experiments and wasted resources.
- [1] Cheetham SC, Heal DJ, et al. Evidence that RU 24969-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor. Br J Pharmacol. 1993 Dec;110(4):1621-9. View Source
